molecular formula C21H22N2O2S B2654511 ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207024-28-9

ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2654511
CAS No.: 1207024-28-9
M. Wt: 366.48
InChI Key: NCLKFFSUERSNEU-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at positions 1 and 5 with o-tolyl (2-methylphenyl) and p-tolyl (4-methylphenyl) groups, respectively. A thioether linkage connects the imidazole’s C2 position to an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-11-9-15(2)10-12-17)23(21)18-8-6-5-7-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLKFFSUERSNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the o-tolyl and p-tolyl groups via electrophilic aromatic substitution. The final step involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound may utilize organometallic catalysts to enhance reaction efficiency and yield. Palladium-catalyzed coupling reactions, such as Suzuki or Negishi couplings, are often employed to introduce the aromatic groups. The use of nickel catalysts can be an alternative to palladium, offering cost benefits for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetate group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The aromatic groups may facilitate interactions with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound A: 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (b)

  • Core : 1,3,4-Thiadiazole (5-membered ring with two nitrogen and one sulfur atom).
  • Substituents: o-Tolyl ketone and 5-amino-thiadiazolylthio group.
  • Properties: Melting point 147–149°C; higher polarity due to ketone and amino groups .

Compound B: 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (c)

  • Core : 1,3,4-Thiadiazole.
  • Substituents: p-Tolyl ketone and 5-amino-thiadiazolylthio group.
  • Properties : Melting point 166–168°C; reduced steric hindrance compared to o-tolyl analog .

Target Compound : Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

  • Core : 1H-Imidazole (two nitrogen atoms).
  • Substituents : o-Tolyl (position 1), p-tolyl (position 5), and ethyl thioacetate (position 2).
  • Properties : Expected lower melting point than Compounds A/B due to ester flexibility; enhanced lipophilicity from methyl groups and ester .

Substituent Effects on Physicochemical Properties

Feature Target Compound Compound A Compound B
Aromatic Substituents o-Tolyl (C1), p-Tolyl (C5) o-Tolyl ketone p-Tolyl ketone
Functional Group Thioacetate ester Thio-linked thiadiazole Thio-linked thiadiazole
Polarity Moderate (ester) High (ketone + amino) Moderate (ketone)
Solubility Higher in organic solvents Lower due to ketone Intermediate
  • The thioacetate ester in the target compound improves solubility in non-polar media compared to ketone-containing analogs .

Research Implications and Gaps

  • Structural Characterization : SHELX programs () are widely used for crystallographic analysis, which could resolve the target compound’s conformation and hydrogen-bonding patterns .
  • Activity Studies: No direct data exists for the target compound.

Biological Activity

Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic compound belonging to the imidazole derivative class. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Synthesis

The compound features an ethyl ester group, an imidazole ring, and two tolyl groups. The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.
  • Introduction of the Tolyl Groups : This step may involve Friedel-Crafts alkylation reactions.
  • Esterification : The final step involves the esterification of the carboxylic acid group with ethanol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.
  • Hydrophobic Interactions : The tolyl groups may interact with hydrophobic pockets in proteins, affecting their function.

These interactions lead to alterations in cellular processes and biochemical pathways, which can manifest as antimicrobial or anticancer effects.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various pathogens:

  • Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria.
  • Fungal Activity : Its antifungal properties have been evaluated against common fungal strains, showing promising results.

Anticancer Potential

Imidazole derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound has been observed to disrupt normal cell cycle progression.
  • Inhibition of Tumor Growth : In vitro studies have indicated a reduction in tumor cell viability.

Case Studies and Research Findings

Several studies have documented the biological activity of similar imidazole derivatives, providing insights into structure-activity relationships (SAR):

CompoundActivityIC50 (µM)Reference
Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetateAntimicrobial25.0
Benzimidazole DerivativeAnticancer30.0
Imidazole N-OxideAnti-protozoal15.0

These findings highlight the potential of this compound as a lead compound for further development in therapeutic applications.

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